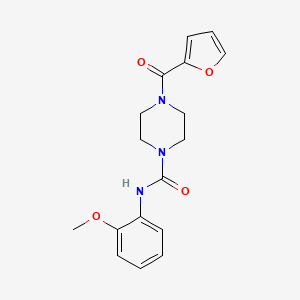![molecular formula C15H24N2O4 B4423130 2-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4423130.png)
2-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)cyclohexanecarboxylic acid
Descripción general
Descripción
2-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
2-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)cyclohexanecarboxylic acid works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has a calming effect on the brain and can help to reduce seizures, anxiety, and other symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This has a number of physiological effects, including reducing neuronal excitability, promoting relaxation, and reducing anxiety. This compound has also been shown to enhance cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)cyclohexanecarboxylic acid has a number of advantages for lab experiments. It is highly selective for GABA aminotransferase and does not interact with other enzymes or receptors in the brain. This makes it a useful tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, this compound has limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)cyclohexanecarboxylic acid. One area of interest is the development of novel therapeutic agents based on this compound that have improved pharmacokinetic properties and fewer side effects. Another area of interest is the study of the long-term effects of this compound on brain function and behavior. Finally, there is potential for the use of this compound in combination with other drugs or therapies to enhance their efficacy in the treatment of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
2-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)cyclohexanecarboxylic acid has been extensively studied in preclinical models for its potential therapeutic applications. It has shown efficacy in animal models of epilepsy, anxiety, depression, and addiction. In addition, this compound has been shown to enhance cognitive function and memory in animal models. These findings suggest that this compound has potential as a novel therapeutic agent for a range of neurological and psychiatric disorders.
Propiedades
IUPAC Name |
2-[3-(2-oxopyrrolidin-1-yl)propylcarbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c18-13-7-3-9-17(13)10-4-8-16-14(19)11-5-1-2-6-12(11)15(20)21/h11-12H,1-10H2,(H,16,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFGICCOQLNWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCCCN2CCCC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198329 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



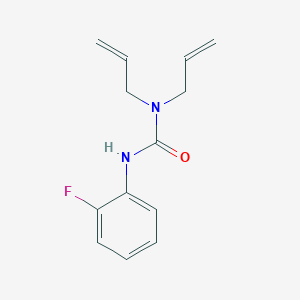
![7-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4423056.png)

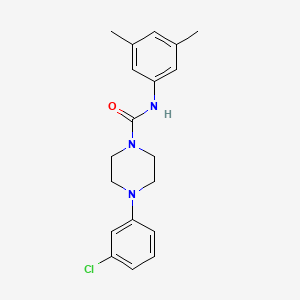
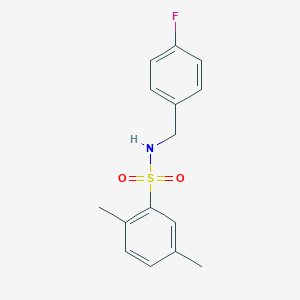
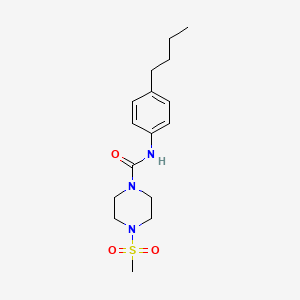
![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole](/img/structure/B4423090.png)
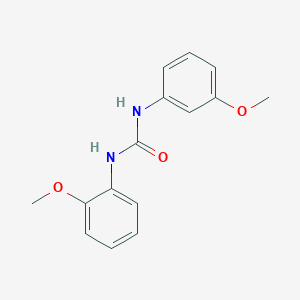
![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4423100.png)
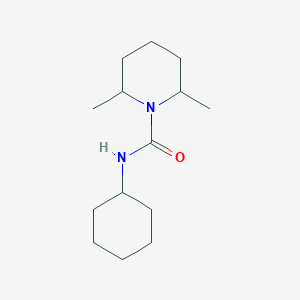
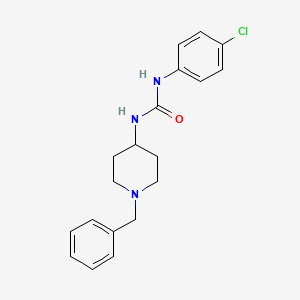
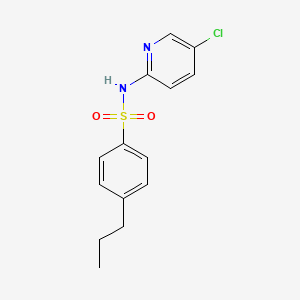
![2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4423149.png)
